Antifungal Activity Against Candida albicans: 5-Iodo vs. Unsubstituted 8-Hydroxyquinoline
5-Iodoquinolin-8-ol hydrochloride exhibits potent in vitro activity against the fungal pathogen Candida albicans with a minimum inhibitory concentration (MIC) of 6.25 µg/mL (≈ 20.3 µM) . In contrast, the parent compound 8-hydroxyquinoline (8HQ) demonstrates substantially weaker anticandidal activity, with a reported MIC of 27.58 µM [1]. The introduction of a single iodine atom at the 5-position thus yields an approximately 1.4-fold improvement in potency against this clinically relevant fungal species.
| Evidence Dimension | Antifungal MIC against Candida albicans |
|---|---|
| Target Compound Data | 6.25 µg/mL (≈ 20.3 µM) |
| Comparator Or Baseline | 8-Hydroxyquinoline (8HQ): 27.58 µM |
| Quantified Difference | ~1.4-fold lower MIC (indicating superior potency) |
| Conditions | In vitro broth microdilution assay (target compound); agar dilution method (comparator) |
Why This Matters
This potency differential against C. albicans positions the 5-iodo derivative as a more suitable starting point than unsubstituted 8HQ for antifungal lead optimization programs targeting Candida spp.
- [1] Srisung S, et al. Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Pharmacology, 2013, 9(2), 170–175. View Source
